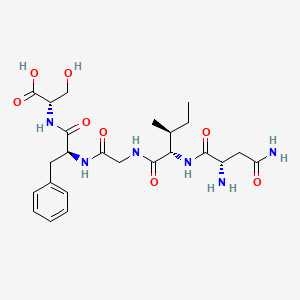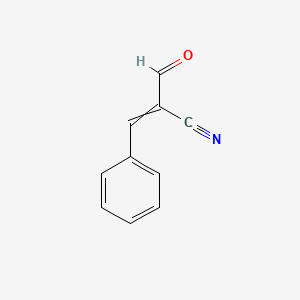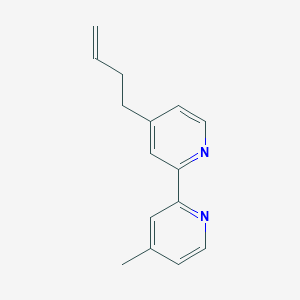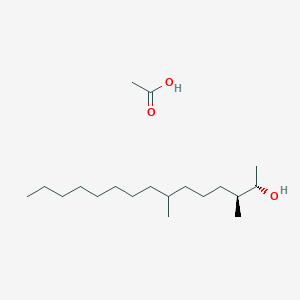![molecular formula C9H16O B14254200 5-Methyl-2-oxaspiro[3.5]nonane CAS No. 354575-38-5](/img/structure/B14254200.png)
5-Methyl-2-oxaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a methyl group is attached to the spiro center of an oxaspiro[35]nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxaspiro[3.5]nonane can be achieved through several methods. One common approach involves the reaction of methyl cyclohexanecarboxylate with 2-ethoxycarbonylcyclohexanone. This reaction typically proceeds under basic conditions, followed by oxidation using ruthenium tetroxide to yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions using optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-oxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form β-lactones using oxidizing agents like ruthenium tetroxide.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spiro center.
Substitution: The methyl group and other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Ruthenium tetroxide is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction.
Nucleophiles: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include β-lactones from oxidation and various substituted spirocyclic compounds from substitution reactions .
Aplicaciones Científicas De Investigación
5-Methyl-2-oxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: Its stability and reactivity make it useful in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-oxaspiro[3.5]nonane involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions that can be exploited in drug design and other applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxaspiro[3.5]nonane: Lacks the methyl group at the spiro center, resulting in different reactivity and applications.
5-Hydroxy-5-methyl-2-oxaspiro[3.5]nonane:
Uniqueness
5-Methyl-2-oxaspiro[3.5]nonane is unique due to the presence of the methyl group at the spiro center, which influences its reactivity and makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
354575-38-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
5-methyl-2-oxaspiro[3.5]nonane |
InChI |
InChI=1S/C9H16O/c1-8-4-2-3-5-9(8)6-10-7-9/h8H,2-7H2,1H3 |
Clave InChI |
LPMYMDRFUZDWJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC12COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)


![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)


![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile](/img/structure/B14254162.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

